![molecular formula C6H12O4S B1306893 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol CAS No. 25935-87-9](/img/structure/B1306893.png)
2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
Overview
Description
The compound 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis and oxidation reactions of structurally related compounds, which can be informative for understanding the chemical behavior of similar molecules. The first paper discusses the synthesis of complex indene-dione derivatives using ethanol as a solvent, which highlights the potential for using ethanol in the synthesis of oxygen-containing heterocyclic compounds . The second paper describes the synthesis and subsequent oxidation of 2-(pyrazolyl)ethanols, showcasing the reactivity of ethanol derivatives with heterocyclic substituents .
Synthesis Analysis
The synthesis of heterocyclic compounds is a topic of interest in both papers. In the first paper, the authors report the synthesis of indene-dione derivatives using ultrasonic irradiation, which is a technique known for enhancing reaction rates and yields . The second paper outlines the preparation of 2-(pyrazolyl)ethanols through a recyclization reaction, followed by oxidation to yield various products depending on the isomeric form of the starting material . These studies suggest that the synthesis of this compound could potentially be optimized using similar methods, such as ultrasonic irradiation or recyclization reactions.
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the provided papers, the structures of the synthesized compounds in both papers involve complex arrangements of rings and substituents, which are characteristic of heterocyclic chemistry . These findings imply that the molecular structure of this compound would likely exhibit similar complexity, with the potential for intramolecular interactions and conformational dynamics.
Chemical Reactions Analysis
The papers provide examples of chemical reactions involving ethanol derivatives and heterocyclic compounds. The first paper does not detail specific reactions of the synthesized compounds but does mention the use of p-TSA as a catalyst, which could be relevant for facilitating reactions of similar molecules . The second paper provides a clear example of how different substituents on ethanol derivatives can lead to diverse oxidation products, indicating that the chemical reactivity of this compound would be influenced by its specific functional groups .
Physical and Chemical Properties Analysis
Neither paper directly addresses the physical and chemical properties of this compound. However, the use of ethanol as a solvent in the first paper suggests that the compound might be soluble in alcohols or other polar organic solvents . The oxidation reactions in the second paper indicate that the presence of heteroatoms in the molecule could confer certain reactivity patterns, such as susceptibility to oxidation or other electrophilic attacks . These insights can be extrapolated to hypothesize about the physical and chemical properties of this compound, including its solubility, reactivity, and potential for forming derivatives through oxidation or other chemical modifications.
Scientific Research Applications
Ultrasound-Assisted Synthesis
- A study by Ghahremanzadeh et al. (2011) explored the use of ultrasound-assisted synthesis in creating derivatives of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. This method offers advantages such as cost-effectiveness, ease of work-up, good yields, and the use of environmentally benign solvents like ethanol (Ghahremanzadeh et al., 2011).
Electropolymerization
- Dass et al. (2006) synthesized a monomer from this compound, showing its potential in forming cross-linked, insoluble polymers through electropolymerization. This process yields hard films with potential applications in various industries (Dass et al., 2006).
Alkylation and Chemical Reactivity Studies
- Fizer et al. (2019) conducted an experimental and theoretical study on the alkylation of compounds related to this compound. They explored the reactivity of these compounds in different solvents, contributing to our understanding of their chemical behavior (Fizer et al., 2019).
Electrooxidation Studies
- Zhou et al. (2010) investigated the electrooxidation of ethanol on a Pd electrode in alkaline media. This research provides insights into the oxidation processes of ethanol-based compounds, relevant to this compound (Zhou et al., 2010).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . The storage class code is 11, which indicates that it is a combustible solid . The WGK is 3 . The flash point is not applicable .
properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c7-2-3-10-6-1-4-11(8,9)5-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIJZFZLNQNCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395022 | |
Record name | 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25935-87-9 | |
Record name | 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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